Butanamide, N,3-dihydroxy-
Description
Butanamide, N,3-dihydroxy- is a hydroxy-substituted butanamide derivative characterized by hydroxyl groups at the N-terminal and third carbon positions. These compounds are typically synthesized via condensation reactions or modifications of diketene derivatives, as seen in related butanamide preparations .
Properties
CAS No. |
90567-52-5 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
N,3-dihydroxybutanamide |
InChI |
InChI=1S/C4H9NO3/c1-3(6)2-4(7)5-8/h3,6,8H,2H2,1H3,(H,5,7) |
InChI Key |
USVHRRMLTPRVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,3-dihydroxy- typically involves the reaction of butanoic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then dehydrated to yield the desired amide. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the removal of water.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,3-dihydroxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,3-dihydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The oxidation of Butanamide, N,3-dihydroxy- can yield butanone derivatives.
Reduction: Reduction can produce butylamine derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated butanamides.
Scientific Research Applications
Butanamide, N,3-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s hydroxyl groups make it a useful intermediate in the synthesis of biologically active molecules.
Industry: Butanamide, N,3-dihydroxy- is used in the production of polymers and resins, where its functional groups can enhance material properties.
Mechanism of Action
The mechanism of action of Butanamide, N,3-dihydroxy- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The amide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Butanamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
